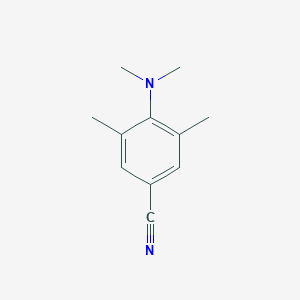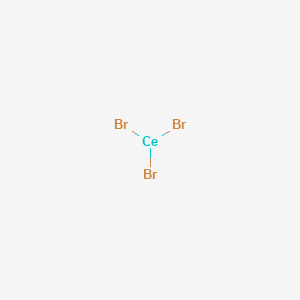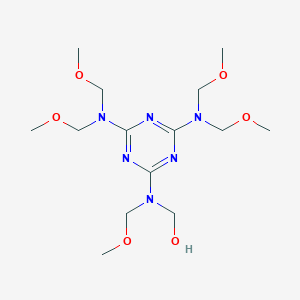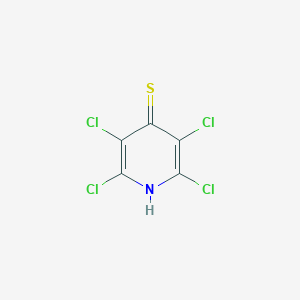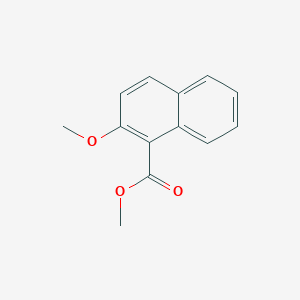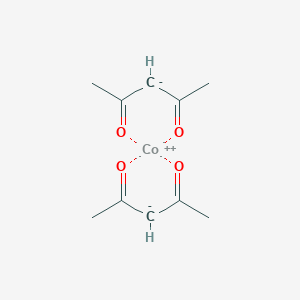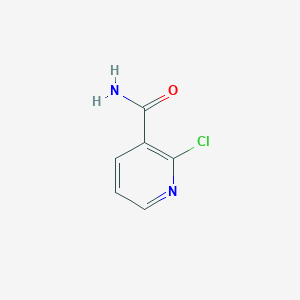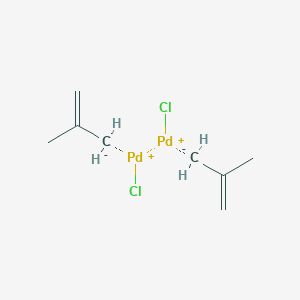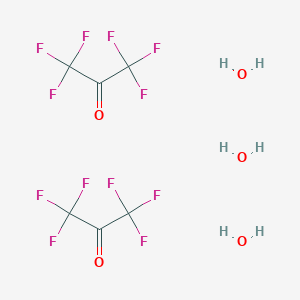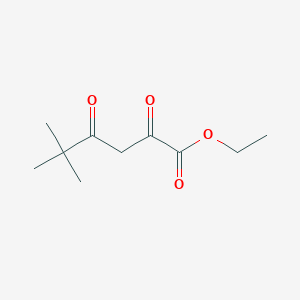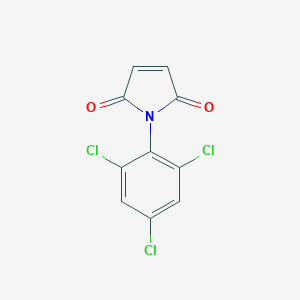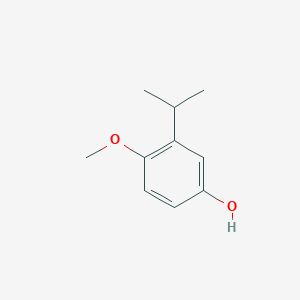
3-Isopropyl-4-methoxyphenol
概要
説明
3-Isopropyl-4-methoxyphenol, also known as thymol methyl ether, is an organic compound with the molecular formula C10H14O2. It is a derivative of phenol, characterized by the presence of an isopropyl group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is known for its aromatic properties and is used in various applications due to its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-4-methoxyphenol typically involves the alkylation of 4-methoxyphenol with isopropyl halides under basic conditions. One common method is the Friedel-Crafts alkylation, where 4-methoxyphenol reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H4(OCH3)OH+(CH3)2CHCl→C6H3(OCH3)(CH(CH3)2)OH+HCl
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic principles as laboratory synthesis but is optimized for large-scale production with enhanced reaction control and purification steps.
化学反応の分析
Types of Reactions: 3-Isopropyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 3-isopropyl-4-methoxybenzoquinone.
Reduction: Formation of 3-isopropyl-4-methoxycyclohexanol.
Substitution: Formation of halogenated derivatives like 3-isopropyl-4-methoxy-2-bromophenol.
科学的研究の応用
3-Isopropyl-4-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for potential therapeutic uses due to its bioactive properties.
Industry: Utilized in the formulation of fragrances and flavoring agents.
作用機序
The mechanism of action of 3-Isopropyl-4-methoxyphenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, altering their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Molecular targets include enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase.
類似化合物との比較
4-Methoxyphenol (Mequinol): Lacks the isopropyl group, making it less hydrophobic.
Thymol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity.
Eugenol: Contains a methoxy group and an allyl group, providing distinct biological activities.
Uniqueness: 3-Isopropyl-4-methoxyphenol is unique due to the combination of its isopropyl and methoxy substituents, which confer specific chemical and biological properties. Its structure allows for unique interactions with biological targets, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
4-methoxy-3-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTLRGJEUYZYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462581 | |
| Record name | 2-Isopropyl-4-hydroxy anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13523-62-1 | |
| Record name | 2-Isopropyl-4-hydroxy anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)
![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)
